molecular formula C14H10N2O B1438848 6-(1-Naphthyl)pyridazin-3(2H)-one CAS No. 1105194-30-6

6-(1-Naphthyl)pyridazin-3(2H)-one

Cat. No. B1438848
M. Wt: 222.24 g/mol
InChI Key: ICAGUJCIYINNRR-UHFFFAOYSA-N
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Description

No specific information was found about “6-(1-Naphthyl)pyridazin-3(2H)-one”.



Synthesis Analysis

No specific information was found about the synthesis of “6-(1-Naphthyl)pyridazin-3(2H)-one”.



Molecular Structure Analysis

No specific information was found about the molecular structure of “6-(1-Naphthyl)pyridazin-3(2H)-one”.



Chemical Reactions Analysis

No specific information was found about the chemical reactions of “6-(1-Naphthyl)pyridazin-3(2H)-one”.



Physical And Chemical Properties Analysis

No specific information was found about the physical and chemical properties of “6-(1-Naphthyl)pyridazin-3(2H)-one”.


Scientific Research Applications

Catalyzed Transformation in Organic Synthesis

Water Oxidation in Inorganic Chemistry

  • Ru complexes containing a ligand related to pyridazinones exhibited promising activity in water oxidation, showcasing the potential of such complexes in catalysis and renewable energy applications (Zong & Thummel, 2005).

Novel Heterocyclic Ring Systems

  • Pyridazinones have been used to synthesize new heterocyclic systems, such as naphtho[2,1-b]pyrano[4,3-c]pyridazin-3-one derivatives, contributing to the field of heterocyclic chemistry (Mahmoud, 1994).

Functional Group Transformations

  • Recent studies highlight the utility of pyridazin-3(2H)-ones as efficient and recyclable carriers for various organic reactions, emphasizing their role in functional group transformations (Kang et al., 2018).

Synthesis of Fused Azines

  • Pyridazin-3-one derivatives have been used in the synthesis of various fused azines, demonstrating their applicability in creating complex molecular architectures (Ibrahim & Behbehani, 2014).

Synthesis of Bi- or Tricyclic Annulated Pyridine Derivatives

  • N-1-Naphthyl-3-oxobutanamide was used in the synthesis of nicotinamide and thieno[2,3-b]pyridine derivatives containing the naphthyl moiety, illustrating the versatility of pyridazinones in synthesizing complex molecules (Hussein et al., 2009).

Antimicrobial Activity

  • Some pyridazin-3(2H)-one derivatives have been tested for their antibacterial activity, showing the potential of these compounds in medicinal chemistry (Fadda et al., 2015).

Corrosion Inhibition

  • Pyridazinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, indicating their application in industrial chemistry (Kalai et al., 2020).

Safety And Hazards

While I couldn’t find specific safety data for “6-(1-Naphthyl)pyridazin-3(2H)-one”, I found safety data sheets for similar compounds, such as “(6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amine” and "ethyl 2-(pyridazin-3-yl)acetate"12. These might provide some insight into potential safety considerations and hazards.


Future Directions

No specific information was found about the future directions of “6-(1-Naphthyl)pyridazin-3(2H)-one”.


properties

IUPAC Name

3-naphthalen-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-9-8-13(15-16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAGUJCIYINNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286667
Record name 6-(1-Naphthalenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Naphthyl)pyridazin-3(2H)-one

CAS RN

1105194-30-6
Record name 6-(1-Naphthalenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Naphthalenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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